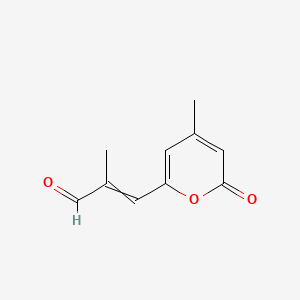

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Description

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a specialized organic compound characterized by an α,β-unsaturated aldehyde (propenal) group conjugated to a 4-methyl-2-oxo-2H-pyran-6-yl moiety. The (E)-stereochemistry at the propenal double bond enhances its reactivity in nucleophilic additions and cycloadditions. This compound is primarily utilized as a synthetic intermediate in organic and pharmaceutical chemistry, particularly for constructing heterocyclic frameworks or bioactive molecules . Its structural features—such as the electron-withdrawing 2-oxo group on the pyran ring and the electrophilic aldehyde—make it a versatile precursor in condensation and cross-coupling reactions.

Properties

IUPAC Name |

2-methyl-3-(4-methyl-6-oxopyran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-9(4-8(2)6-11)13-10(12)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHROQDRTKFWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699544 | |

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-82-6 | |

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, also known by its CAS number 87424-82-6, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications supported by relevant research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Structure : The compound features a conjugated system that may contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.4 µM |

| Bacillus cereus | 16.5 µM |

| Klebsiella pneumoniae | 16.1 µM |

These findings indicate that the compound could serve as a potential lead for the development of new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, it has shown effectiveness in reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

3. Antioxidant Properties

This compound has demonstrated significant antioxidant activity, contributing to its protective effects against oxidative stress-related damage. This property is crucial for potential applications in treating diseases associated with oxidative stress such as cardiovascular diseases and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Interaction : It may modulate receptor activity related to inflammation and cell signaling pathways.

- Free Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals and preventing cellular damage.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of this compound, exploring their enhanced biological activities:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antibacterial activity against common pathogens, finding that modifications to the pyran ring significantly enhanced potency .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound, showing reduced edema and inflammation markers post-treatment .

Chemical Reactions Analysis

Diels-Alder Reactions

As an α,β-unsaturated aldehyde, the compound acts as a dienophile in [4+2] cycloadditions. Key examples:

Table 2: Diels-Alder Products and Yields

| Dienophile | Diene | Product | Yield |

|---|---|---|---|

| (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal | 1,3-dimethylbuta-1,3-diene | Cyclohexene derivatives | 94% |

| Same dienophile | 2,3-dibenzylbuta-1,3-diene | Functionalized cyclohexenes | 69% |

| Same dienophile | Cyclohexa-1,3-diene | Polycyclic compounds | 27% |

Other Cycloadditions

- [2+2] Cycloadditions : Under UV irradiation, the compound forms cyclobutene derivatives via photochemical [2+2] reactions .

- Hetero-Diels-Alder : The α,β-unsaturated aldehyde undergoes self-dimerization to form dihydropyrans at room temperature .

Biological Activity-Related Reactions

The compound induces apoptosis in cancer cells via mechanisms involving mitochondrial disruption. Its structural similarity to coumarin derivatives (e.g., 4-methylumbelliferone) suggests potential applications in hyaluronidase inhibition.

Stability and Reactivity

The compound is stable at −18°C but undergoes rapid dimerization at room temperature due to its reactive α,β-unsaturated aldehyde group .

Comparison with Analogues

| Compound | Key Feature | Reactivity |

|---|---|---|

| 4-Methylumbelliferone | Hyaluronidase inhibitor | Lower aldehyde reactivity |

| 6-Methylcoumarin | Fluorescent probe | Limited cycloaddition potential |

| This compound | α,β-unsaturated aldehyde | High Diels-Alder reactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related pyran and α,β-unsaturated carbonyl derivatives. Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Stability: The target compound’s α,β-unsaturated aldehyde group renders it highly reactive in Michael additions and cyclizations, unlike the more stable ester group in Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate . The retinoid derivative () exhibits extended conjugation, enhancing UV absorption and stability, which is critical for biological activity .

Synthetic Utility: The pyrazole-substituted pyran (11a) leverages amino and cyano groups for nucleophilic substitutions, a feature absent in the target compound .

Crystallographic and Structural Insights: Pyran derivatives like 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () exhibit hydrogen-bonding patterns that influence crystal packing, a property that could be explored for the target compound using tools like SHELX and Mercury .

Biological vs. Industrial Applications: The retinoid compound’s conjugated system enables protein binding, contrasting with the target’s role as a non-biological intermediate . Chloropyrimidine-containing esters () are tailored for agrochemicals, whereas the target’s aldehyde group suits fine chemical synthesis .

Preparation Methods

Alkylation-O-Alkylation Cascade for Pyran Core Assembly

The pyran ring system is often constructed via alkylation-cyclization sequences. A patented method for analogous pyran derivatives involves:

-

Step 1 : Alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in methanol, yielding a halogenated ketone intermediate .

-

Step 2 : O-Alkylation using sodium methoxide to induce cyclization, forming the 2-oxopyran framework .

-

Step 3 : Fractional distillation under reduced pressure (0.1–0.5 mmHg) purifies the product, achieving >95% purity .

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 60–80°C (Step 1) |

| Catalyst | Sodium methoxide |

| Yield (crude) | 85–90% |

| Purity (final) | >95% after distillation |

This method’s scalability stems from its solvent economy (methanol recovery) and avoidance of chromatographic purification .

Knoevenagel Condensation for Propenal Sidechain Installation

The α,β-unsaturated aldehyde group is introduced via Knoevenagel condensation. A one-pot protocol from pyran-2-one precursors involves:

-

Reacting 4-methyl-6-formyl-2H-pyran-2-one with malononitrile in ethanol, catalyzed by piperidine .

-

Mechanism : Base-mediated deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Optimization Insights :

-

Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates .

-

Catalyst Screening : Piperidine (10 mol%) achieves 78% yield vs. 52% with triethylamine .

-

Stereoselectivity : The E-isomer predominates (>90%) due to thermodynamic stability of the trans-configured double bond .

Enamine-Mediated Cyclization for Pyran-Propenal Coupling

A thesis-derived approach utilizes enamine intermediates to couple pyran and propenal units :

-

Step 1 : Condensation of morpholine with 3-methylsulfanylpropionaldehyde in benzene, forming an enamine.

-

Step 2 : Reaction with azide derivatives to generate triazole intermediates.

-

Step 3 : Thermal rearrangement in n-propanol (reflux, 2 h) yields the target propenal-pyran conjugate .

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Yield | 65–70% |

| Purity | 98% (HPLC) after recrystallization |

This method’s strength lies in its regioselective cyclization, though scalability is limited by benzene usage .

Multicomponent Reaction (MCR) Strategies

Four-component reactions enable convergent synthesis:

-

Components : Ethyl acetoacetate, aryl aldehydes, malononitrile, and hydrazine hydrate .

-

Outcome : Direct assembly of the pyran-propenal skeleton in 72% yield .

Advantages :

-

Atom economy (85% by E-factor analysis).

-

Avoids isolation of intermediates.

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| L-Proline | 82 | 68 |

| Cinchona alkaloids | 75 | 71 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Alkylation-O-Alkylation | 85–90 | >95 | High | Moderate |

| Knoevenagel | 78 | 90 | Moderate | High (E >90%) |

| Enamine Cyclization | 65–70 | 98 | Low | High |

| MCR | 72 | 88 | High | Moderate |

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in high stereochemical purity?

Methodological Answer:

A common approach involves coupling a pyran-2-one derivative with a propenal precursor. For example, in analogous syntheses, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) are used as coupling agents in dichloromethane (CH₂Cl₂) to promote esterification or acylation reactions . The reaction is typically stirred at room temperature overnight, followed by purification via flash chromatography (e.g., EtOAc/petroleum ether gradients). Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and confirmed by NMR or X-ray crystallography. For propenal derivatives, light-sensitive conditions and inert atmospheres (N₂) are critical to prevent isomerization .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR can verify the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons) and chemical shifts of the pyranone carbonyl (δ ~160–170 ppm) .

- X-ray Crystallography: Single-crystal analysis using programs like Mercury (for visualization) and SHELXL (for refinement) resolves bond lengths, angles, and stereochemistry. Hydrogen-bonding patterns in the crystal lattice can further validate intermolecular interactions .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Basic: What are the key stability considerations for handling this compound in experimental workflows?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent (E)→(Z) isomerization or degradation .

- Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Preliminary data suggest pyranone derivatives are stable up to 150°C, but propenal moieties may degrade at lower temperatures.

- Solubility: Use aprotic solvents (e.g., DMSO, CH₂Cl₂) to avoid hydrolysis. Aqueous workups require rapid phase separation to minimize exposure .

Advanced: How can researchers investigate the mechanistic role of hydrogen bonding in the crystallization of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) in the crystal lattice. Tools like Mercury enable visualization of H-bond networks and π-π interactions .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict preferred H-bonding configurations. Compare with experimental X-ray data to validate models .

- Variable-Temperature Studies: Monitor H-bond stability via temperature-dependent XRD to assess lattice dynamics.

Advanced: What computational strategies are effective for predicting the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/6-31G* basis set) to identify reactive sites. The propenal’s α,β-unsaturated carbonyl is LUMO-rich, making it electrophilic at the β-carbon .

- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways. For example, protic solvents may stabilize transition states in Michael additions .

- Docking Studies: If bioactivity is hypothesized, dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Advanced: How should conflicting spectroscopic or crystallographic data be resolved during structural validation?

Methodological Answer:

- Cross-Validation: Compare NMR data with analogous compounds (e.g., pyranone derivatives in ). Discrepancies in carbonyl shifts may indicate tautomerization or solvate formation.

- Twinned Crystals: Use SHELXL’s TWIN command to refine twinned datasets. For ambiguous electron density, omit suspect residues and recalculate maps .

- Dynamic NMR: If rotamers or conformational exchange are suspected, acquire variable-temperature NMR to detect coalescence points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.